molecular formula C8H9N3O B1292660 (6-Amino-1H-indazol-3-YL)methanol CAS No. 908247-68-7

(6-Amino-1H-indazol-3-YL)methanol

Cat. No.: B1292660
CAS No.: 908247-68-7
M. Wt: 163.18 g/mol
InChI Key: NTPZOSGMXMDDMP-UHFFFAOYSA-N
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Description

(6-Amino-1H-indazol-3-YL)methanol is a nitrogen-containing heterocyclic compound. It features an indazole core, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1H-indazol-3-YL)methanol typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under thermal or catalytic conditions. For instance, a sequence involving thermal 6π-electrocyclization of dialkenyl pyrazoles and subsequent oxidation can yield the desired indazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-1H-indazol-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(6-Amino-1H-indazol-3-YL)methanol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Amino-1H-indazol-3-YL)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells through the inhibition of the p53/MDM2 pathway .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-amine: Shares the indazole core but lacks the methanol group.

    6-(3-Methoxyphenyl)-1H-indazol-3-amine: Contains a methoxyphenyl group instead of the methanol group.

Uniqueness

(6-Amino-1H-indazol-3-YL)methanol is unique due to the presence of both an amino group and a methanol group on the indazole core. This combination of functional groups can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

IUPAC Name

(6-amino-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPZOSGMXMDDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646930
Record name (6-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908247-68-7
Record name (6-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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